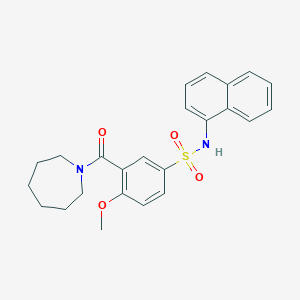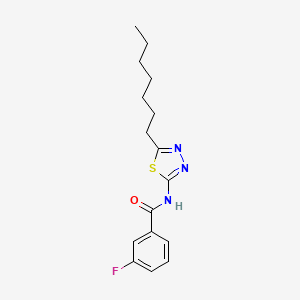![molecular formula C17H15Cl2NO3S2 B15153779 {[4-({[(2,4-Dichlorobenzyl)sulfanyl]acetyl}amino)phenyl]sulfanyl}acetic acid](/img/structure/B15153779.png)
{[4-({[(2,4-Dichlorobenzyl)sulfanyl]acetyl}amino)phenyl]sulfanyl}acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{[4-(2-{[(2,4-dichlorophenyl)methyl]sulfanyl}acetamido)phenyl]sulfanyl}acetic acid is a complex organic compound characterized by the presence of multiple functional groups, including sulfanyl, acetamido, and dichlorophenyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of {[4-(2-{[(2,4-dichlorophenyl)methyl]sulfanyl}acetamido)phenyl]sulfanyl}acetic acid typically involves multi-step organic reactions. A common approach might include:
Formation of the dichlorophenylmethyl sulfanyl intermediate: This can be achieved by reacting 2,4-dichlorobenzyl chloride with a thiol compound under basic conditions.
Acetamido group introduction: The intermediate can then be reacted with an acetamide derivative to introduce the acetamido group.
Final coupling: The resulting compound is then coupled with a phenylsulfanyl acetic acid derivative under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
Oxidation: The sulfanyl groups in the compound can undergo oxidation to form sulfoxides or sulfones.
Reduction: The acetamido group can be reduced to an amine under specific conditions.
Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion of acetamido to amine.
Substitution: Introduction of new functional groups on the dichlorophenyl ring.
科学研究应用
Chemistry
The compound can be used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology
Medicine
Exploration as a potential therapeutic agent due to its unique structural features.
Industry
Use in the development of advanced materials or as a catalyst in various chemical processes.
作用机制
The mechanism of action of {[4-(2-{[(2,4-dichlorophenyl)methyl]sulfanyl}acetamido)phenyl]sulfanyl}acetic acid would depend on its specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
相似化合物的比较
Similar Compounds
{[4-(2-{[(2,4-dichlorophenyl)methyl]sulfanyl}acetamido)phenyl]sulfanyl}propionic acid: Similar structure with a propionic acid group instead of acetic acid.
{[4-(2-{[(2,4-dichlorophenyl)methyl]sulfanyl}acetamido)phenyl]sulfanyl}butanoic acid: Similar structure with a butanoic acid group.
Uniqueness
The unique combination of functional groups in {[4-(2-{[(2,4-dichlorophenyl)methyl]sulfanyl}acetamido)phenyl]sulfanyl}acetic acid may confer distinct chemical reactivity and biological activity compared to its analogs.
属性
分子式 |
C17H15Cl2NO3S2 |
|---|---|
分子量 |
416.3 g/mol |
IUPAC 名称 |
2-[4-[[2-[(2,4-dichlorophenyl)methylsulfanyl]acetyl]amino]phenyl]sulfanylacetic acid |
InChI |
InChI=1S/C17H15Cl2NO3S2/c18-12-2-1-11(15(19)7-12)8-24-9-16(21)20-13-3-5-14(6-4-13)25-10-17(22)23/h1-7H,8-10H2,(H,20,21)(H,22,23) |
InChI 键 |
WDHQPHNAGHJFKA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1NC(=O)CSCC2=C(C=C(C=C2)Cl)Cl)SCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[3-(morpholin-4-yl)propyl]-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B15153710.png)
![(4S,7S)-4-(4-ethoxyphenyl)-2-phenyl-7-(thiophen-2-yl)-4,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinoline-3,5(2H,6H)-dione](/img/structure/B15153713.png)
![4-methoxy-3-(morpholin-4-ylcarbonyl)-N-[3-(morpholin-4-yl)propyl]benzenesulfonamide](/img/structure/B15153720.png)


![1-[(3,4-dichlorobenzyl)sulfonyl]-N-(2-methyl-5-nitrophenyl)piperidine-4-carboxamide](/img/structure/B15153735.png)
![2-fluoro-N-(2-{[(2-nitrophenyl)carbonyl]amino}ethyl)benzamide](/img/structure/B15153739.png)
![N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-3-nitrobenzamide](/img/structure/B15153743.png)
![4-methoxy-N-[2-nitro-4-(phenylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B15153768.png)
![4-(2,4-dimethoxyphenyl)-3-hydroxy-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B15153775.png)
![Methyl 3-{[(3-methoxynaphthalen-2-yl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B15153788.png)
![2,4-dichloro-N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B15153792.png)
![2-Benzyl-5-ethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B15153799.png)
